![molecular formula C18H14BrN5O2S B233947 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves the inhibition of certain enzymes, particularly protein kinases, which play a crucial role in various cellular processes, including cell division and proliferation. This inhibition leads to the suppression of tumor growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is its potent inhibitory activity against certain enzymes, particularly protein kinases, which makes it a potential anti-cancer agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. One potential direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is the development of more soluble derivatives of this compound to overcome its limited solubility. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields, particularly as a potential anti-cancer agent. Its potent inhibitory activity against certain enzymes, particularly protein kinases, makes it a promising candidate for further research. However, its limited solubility in water can be a limitation in certain experiments. Further studies are needed to investigate its potential use in combination with other anti-cancer agents and in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves several steps, including the reaction of 4-bromophenol with 4-(bromomethyl)benzonitrile to form 2-(4-bromophenyl)-4-(bromomethyl)benzonitrile. This intermediate is then reacted with 4-(6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as protein kinases, and has been investigated as a potential anti-cancer agent.
Eigenschaften
Molekularformel |
C18H14BrN5O2S |
---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H14BrN5O2S/c19-14-5-7-15(8-6-14)26-10-16(25)20-9-12-1-3-13(4-2-12)17-23-24-11-21-22-18(24)27-17/h1-8,11H,9-10H2,(H,20,25) |
InChI-Schlüssel |
QRLXHXDQCKQWQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Br)C3=NN4C=NN=C4S3 |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Br)C3=NN4C=NN=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.